molecular formula C19H23NO3 B4004889 N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B4004889
M. Wt: 313.4 g/mol
InChI Key: CEXGXUZEGRFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of anilides. Anilides are aromatic amides derived from aniline. This compound is characterized by the presence of a phenyl group substituted with a butan-2-yl group and an acetamide moiety linked to a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-(butan-2-yl)aniline by the alkylation of aniline with butan-2-yl halide under basic conditions.

    Acylation Reaction: The intermediate 4-(butan-2-yl)aniline is then acylated with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler anilide with a phenyl group and an acetamide moiety.

    N-(4-methoxyphenyl)acetamide: An anilide with a methoxy-substituted phenyl group.

    N-(4-butylphenyl)acetamide: An anilide with a butyl-substituted phenyl group.

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both butan-2-yl and methoxyphenoxy substituents, which can impart distinct chemical and biological properties compared to simpler anilides.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-14(2)15-9-11-16(12-10-15)20-19(21)13-23-18-8-6-5-7-17(18)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGXUZEGRFXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.